

Spectroscopic Analysis of Methyl 4-cyano-2-fluorobenzoate: A Technical Overview

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Compound of Interest

Compound Name: Methyl 4-cyano-2-fluorobenzoate

Cat. No.: B174297

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Introduction

This technical guide provides a summary of available spectroscopic data for **Methyl 4-cyano-2-fluorobenzoate** ($C_9H_6FNO_2$), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While comprehensive experimental data for **Methyl 4-cyano-2-fluorobenzoate** is not fully available in the public domain, this guide presents the accessible information and draws comparisons with structurally similar compounds to aid in analysis.

Chemical Structure

Caption: Chemical structure of **Methyl 4-cyano-2-fluorobenzoate**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

A proton NMR spectrum for **Methyl 4-cyano-2-fluorobenzoate** has been reported. The data, acquired on a 500 MHz spectrometer using $CDCl_3$ as the solvent, is summarized below. It is important to note that the source of this data presents a discrepancy, listing the compound as "methyl 2-cyano-4-fluorobenzoate" while providing a CAS number and spectral data consistent with **Methyl 4-cyano-2-fluorobenzoate**[1].

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.18	dd	9.0, 5.5	1H	Aromatic H
7.50	dd	8.0, 2.5	1H	Aromatic H
7.38	m	-	1H	Aromatic H
4.01	s	-	3H	-OCH ₃

¹³C NMR Data

As of the latest search, experimental ¹³C NMR data for **Methyl 4-cyano-2-fluorobenzoate** is not available in the public domain. For comparative purposes, the ¹³C NMR data for the structurally related compound, Methyl 4-cyanobenzoate (which lacks the fluorine substituent), is provided below[2].

Chemical Shift (δ) ppm	Assignment (for Methyl 4-cyanobenzoate)
165.4	C=O
133.9	Aromatic C
132.2	Aromatic C
130.1	Aromatic C
118.0	-C≡N
117.4	Aromatic C
52.7	-OCH ₃

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for **Methyl 4-cyano-2-fluorobenzoate** is not currently available in public databases. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR data for Methyl 4-cyanobenzoate is presented[2].

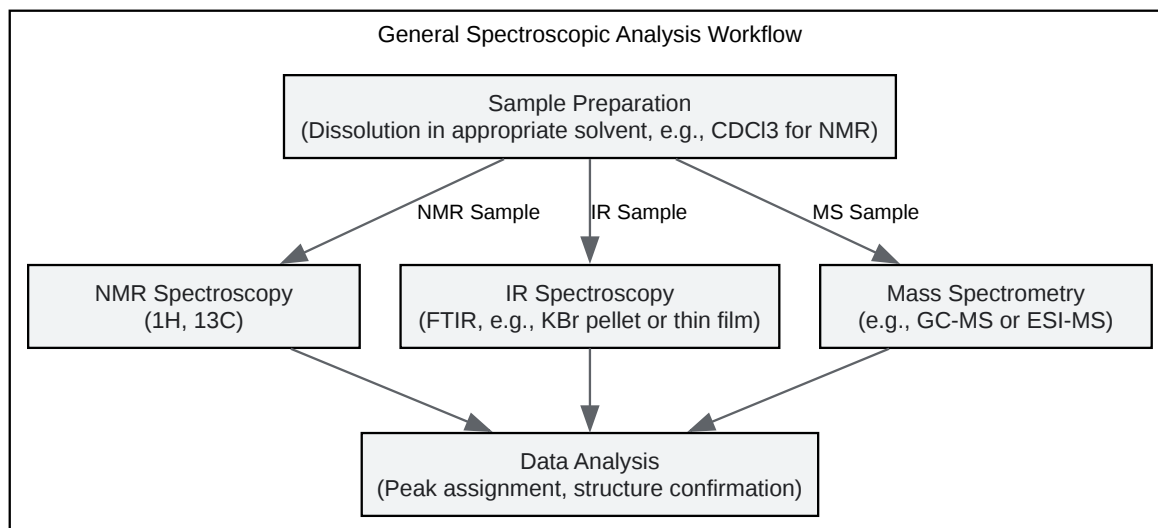
Wavenumber (cm ⁻¹)	Functional Group Assignment (for Methyl 4-cyanobenzoate)
~3000	Aromatic C-H stretch
~2230	-C≡N stretch
~1720	C=O (ester) stretch
~1600	Aromatic C=C stretch
~1280	C-O (ester) stretch

Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for **Methyl 4-cyano-2-fluorobenzoate** has not been identified. The expected molecular ion peak [M]⁺ would be at m/z 179.15, corresponding to its molecular weight. For comparative analysis, the mass spectrometry data for Methyl 4-cyanobenzoate shows a molecular ion peak at m/z 161, with major fragments at m/z 130 and 102[2].

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for **Methyl 4-cyano-2-fluorobenzoate** are not available. However, a general workflow for the spectroscopic analysis of a similar organic compound is outlined below.



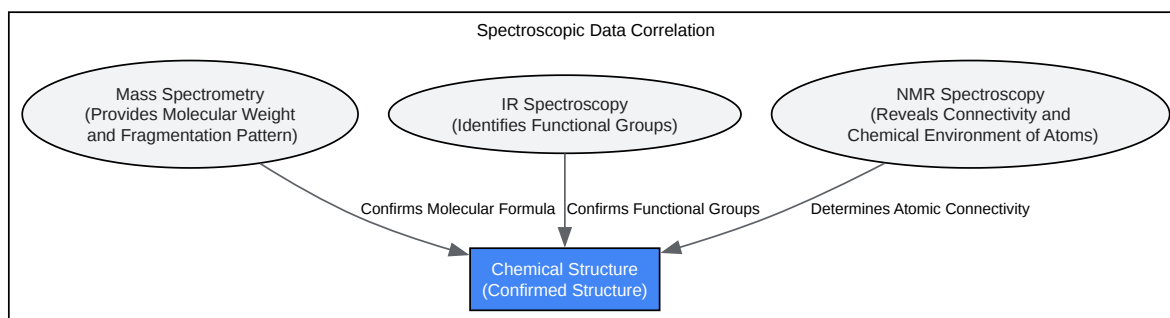
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Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

A typical synthesis of **Methyl 4-cyano-2-fluorobenzoate** involves the esterification of 4-cyano-2-fluorobenzoic acid. A general procedure for such a reaction is the treatment of the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like DBU in an aprotic polar solvent such as DMF[3].

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to elucidate the complete chemical structure.



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Caption: Logical flow of information from different spectroscopic techniques to confirm a chemical structure.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. The absence of certain data highlights the need for further experimental work to fully characterize **Methyl 4-cyano-2-fluorobenzoate**. Researchers should verify the information from primary sources where possible.

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References

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